Cas no 1019572-04-3 ((3-methylbutyl)1-(thiophen-2-yl)ethylamine)

(3-methylbutyl)1-(thiophen-2-yl)ethylamine Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenemethanamine, α-methyl-N-(3-methylbutyl)-
- 3-Methyl-N-(1-(thiophen-2-yl)ethyl)butan-1-amine
- (3-methylbutyl)1-(thiophen-2-yl)ethylamine
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- MDL: MFCD11143203
- Inchi: 1S/C11H19NS/c1-9(2)6-7-12-10(3)11-5-4-8-13-11/h4-5,8-10,12H,6-7H2,1-3H3
- InChI Key: ZMOMQXHWOYIAOQ-UHFFFAOYSA-N
- SMILES: C(C1SC=CC=1)(C)NCCC(C)C
(3-methylbutyl)1-(thiophen-2-yl)ethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-32834-0.05g |
(3-methylbutyl)[1-(thiophen-2-yl)ethyl]amine |
1019572-04-3 | 0.05g |
$227.0 | 2023-09-04 | ||
Enamine | EN300-32834-0.25g |
(3-methylbutyl)[1-(thiophen-2-yl)ethyl]amine |
1019572-04-3 | 0.25g |
$249.0 | 2023-09-04 | ||
Enamine | EN300-32834-0.5g |
(3-methylbutyl)[1-(thiophen-2-yl)ethyl]amine |
1019572-04-3 | 0.5g |
$260.0 | 2023-09-04 | ||
Ambeed | A1094887-5g |
(3-Methylbutyl)[1-(thiophen-2-yl)ethyl]amine |
1019572-04-3 | 95% | 5g |
$824.0 | 2024-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01029636-5g |
(3-Methylbutyl)[1-(thiophen-2-yl)ethyl]amine |
1019572-04-3 | 95% | 5g |
¥5656.0 | 2023-03-01 | |
Enamine | EN300-32834-0.1g |
(3-methylbutyl)[1-(thiophen-2-yl)ethyl]amine |
1019572-04-3 | 0.1g |
$238.0 | 2023-09-04 | ||
Enamine | EN300-32834-10.0g |
(3-methylbutyl)[1-(thiophen-2-yl)ethyl]amine |
1019572-04-3 | 10g |
$3131.0 | 2023-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348623-500mg |
3-Methyl-N-(1-(thiophen-2-yl)ethyl)butan-1-amine |
1019572-04-3 | 95% | 500mg |
¥15093 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01029636-1g |
(3-Methylbutyl)[1-(thiophen-2-yl)ethyl]amine |
1019572-04-3 | 95% | 1g |
¥1953.0 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348623-50mg |
3-Methyl-N-(1-(thiophen-2-yl)ethyl)butan-1-amine |
1019572-04-3 | 95% | 50mg |
¥14320 | 2023-03-01 |
(3-methylbutyl)1-(thiophen-2-yl)ethylamine Related Literature
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
Additional information on (3-methylbutyl)1-(thiophen-2-yl)ethylamine
Chemical Profile of (3-methylbutyl)1-(thiophen-2-yl)ethylamine and Its Significance in Modern Research
Compound with the CAS number 1019572-04-3 is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical and chemical research. The product name, (3-methylbutyl)1-(thiophen-2-yl)ethylamine, provides a detailed insight into its structural and functional attributes. This compound, characterized by its unique combination of a thiophene ring and an amine functional group, has been explored for its potential applications in various scientific domains.
The thiophene moiety, specifically the thiophen-2-yl part of the molecule, plays a crucial role in its chemical behavior. Thiophenes are known for their stability and reactivity, making them valuable scaffolds in medicinal chemistry. The presence of this heterocyclic ring in (3-methylbutyl)1-(thiophen-2-yl)ethylamine contributes to its ability to interact with biological targets, which is essential for drug development.
The amine functional group at the other end of the molecule further enhances its versatility. Amines are fundamental in forming hydrogen bonds and participating in various chemical reactions, which makes them indispensable in the synthesis of complex molecules. The specific arrangement of these functional groups in (3-methylbutyl)1-(thiophen-2-yl)ethylamine allows for diverse modifications and derivations, opening up numerous possibilities for research and development.
In recent years, there has been a surge in research focusing on thiophene-based compounds due to their promising pharmacological properties. Studies have shown that thiophenes can exhibit antimicrobial, anti-inflammatory, and anticancer activities. The compound 1019572-04-3, with its unique structure, is being investigated for its potential therapeutic effects. Specifically, researchers are exploring its interactions with enzymes and receptors that are involved in disease pathways.
One of the most intriguing aspects of (3-methylbutyl)1-(thiophen-2-yl)ethylamine is its potential as a lead compound for drug discovery. The combination of the thiophene ring and the amine group creates a molecular framework that can be fine-tuned to target specific biological processes. This flexibility has led to several innovative synthetic strategies being developed to optimize its pharmacokinetic properties.
The 3-methylbutyl substituent in the molecule also contributes to its overall chemical profile. This branched alkyl group can influence solubility, metabolic stability, and binding affinity. By modifying this part of the structure, chemists can tailor the compound to achieve desired characteristics, making it a valuable tool in medicinal chemistry.
Current research is particularly focused on understanding how (3-methylbutyl)1-(thiophen-2-yl)ethylamine interacts with biological systems at a molecular level. Advanced computational methods, such as molecular dynamics simulations and quantum mechanics calculations, are being employed to predict these interactions accurately. These studies aim to provide insights into how the compound might be repurposed or further developed for therapeutic applications.
The significance of this compound extends beyond academic research. Pharmaceutical companies are increasingly interested in thiophene-based molecules due to their potential to address unmet medical needs. The versatility of (3-methylbutyl)1-(thiophen-2-yl)ethylamine makes it a candidate for various drug candidates targeting different diseases. Its unique structural features offer opportunities for innovation across multiple therapeutic areas.
In conclusion, (3-methylbutyl)1-(thiophen-2-yl)ethylamine (CAS no: 1019572-04-3) represents a fascinating subject of study in modern chemical research. Its combination of a thiophene ring and an amine group provides a rich foundation for exploring new pharmacological applications. As research continues to uncover its potential, this compound is poised to play a significant role in the development of novel therapeutic agents that could benefit patients worldwide.
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